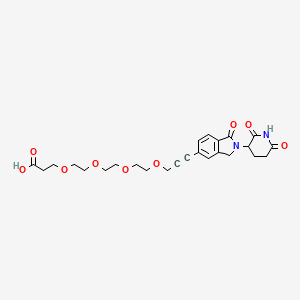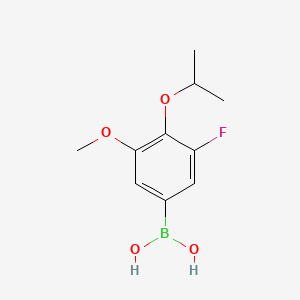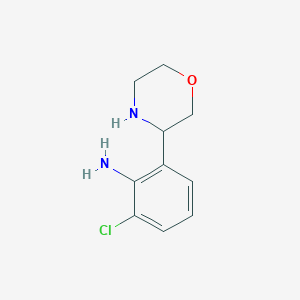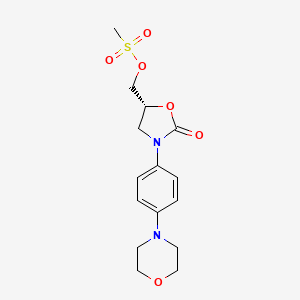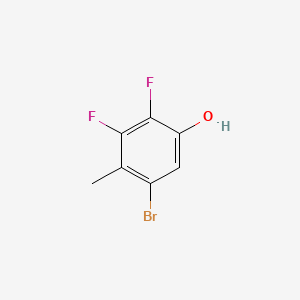
5-Bromo-2,3-difluoro-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,3-difluoro-4-methylphenol: is an organic compound with the molecular formula C7H5BrF2O . It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups. This compound is often used as a building block in organic synthesis due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-difluoro-4-methylphenol typically involves the bromination and fluorination of 4-methylphenol (p-cresol). One common method includes the continuous bromination of p-cresol using bromine in the presence of a solvent like chloroform. The reaction is carried out at low temperatures (-20 to -15°C) to ensure selectivity and high yield .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar bromination and fluorination techniques. The process involves precise control of reaction conditions to minimize side reactions and maximize yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2,3-difluoro-4-methylphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dehalogenated phenols
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2,3-difluoro-4-methylphenol is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated phenols on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals. Its unique properties make it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 5-Bromo-2,3-difluoro-4-methylphenol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The phenol group can form hydrogen bonds, further affecting its chemical behavior .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-methylphenol
- 2,3-Difluoro-4-methylphenol
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
Comparison: 5-Bromo-2,3-difluoro-4-methylphenol is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific types of chemical interactions. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in various applications .
Eigenschaften
Molekularformel |
C7H5BrF2O |
|---|---|
Molekulargewicht |
223.01 g/mol |
IUPAC-Name |
5-bromo-2,3-difluoro-4-methylphenol |
InChI |
InChI=1S/C7H5BrF2O/c1-3-4(8)2-5(11)7(10)6(3)9/h2,11H,1H3 |
InChI-Schlüssel |
CIOMLPKDTLRDFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1F)F)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


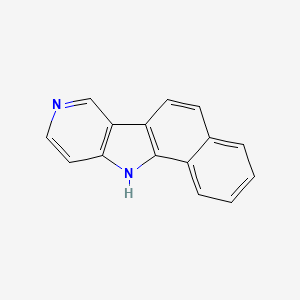
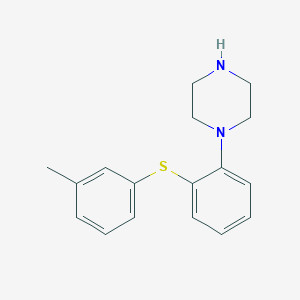
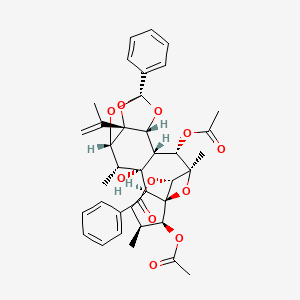
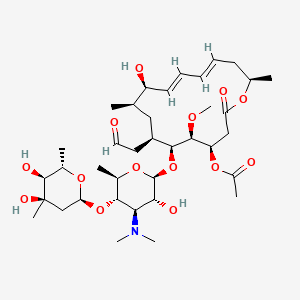
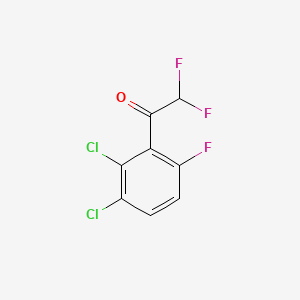

![Pyrrolo[3,4-b]indole](/img/structure/B14762832.png)
![2,5,7-Triazabicyclo[2.2.1]heptane](/img/structure/B14762835.png)
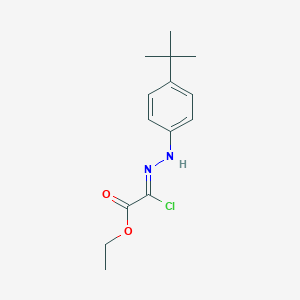
![Carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI)](/img/structure/B14762846.png)
